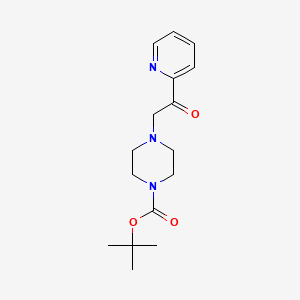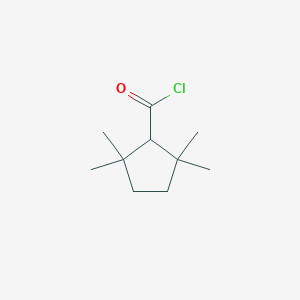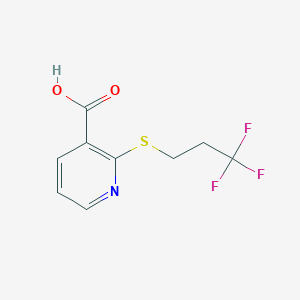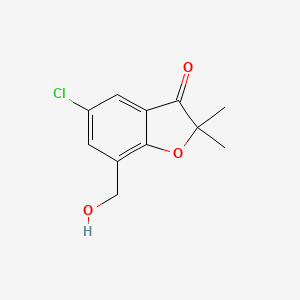![molecular formula C13H15ClIN3O B8372010 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B8372010.png)
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol: is a complex organic compound featuring a unique structure that includes an imidazo[1,5-a]pyrazine core
Preparation Methods
The synthesis of 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol typically involves multi-step organic reactions. The preparation begins with the formation of the imidazo[1,5-a]pyrazine core, followed by the introduction of the chloro and iodo substituents. The final step involves the attachment of the cyclohexylmethanol group. Specific reaction conditions, such as the use of transition metal catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chloro or iodo groups are replaced by other functional groups using nucleophilic reagents.
Cyclization: The imidazo[1,5-a]pyrazine core can undergo cyclization reactions to form more complex ring structures
Scientific Research Applications
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,5-a]pyrazine core is known to bind to specific sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar compounds to 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol include:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the imidazole ring, offering different chemical properties and applications.
Imidazo[1,5-a]pyridines:
The uniqueness of this compound lies in its specific substituents and the cyclohexylmethanol group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15ClIN3O |
|---|---|
Molecular Weight |
391.63 g/mol |
IUPAC Name |
[4-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H15ClIN3O/c14-11-10-12(15)17-13(18(10)6-5-16-11)9-3-1-8(7-19)2-4-9/h5-6,8-9,19H,1-4,7H2 |
InChI Key |
OFOPDSRCIWQORX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CO)C2=NC(=C3N2C=CN=C3Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[6-(Piperidin-1-ylcarbonyl)pyridin-3-yl]morpholine](/img/structure/B8371977.png)






